(4Z)-4-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
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Overview
Description
(4Z)-4-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of hydrazones and pyrazolones This compound is characterized by its unique structure, which includes a hydrazone linkage and a pyrazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 3-methoxyphenylhydrazine with 2,5-diphenyl-3,4-dihydro-2H-pyrazol-3-one. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide[][4].
Major Products Formed
Oxidation: Corresponding oxides and hydroxides.
Reduction: Reduced hydrazones and pyrazolones.
Substitution: Substituted hydrazones and pyrazolones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of (4Z)-4-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
- 1,3,4-Thiadiazole derivatives
- Quinolinyl-pyrazoles
Uniqueness
(4Z)-4-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE stands out due to its unique combination of hydrazone and pyrazolone moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18N4O2 |
---|---|
Molecular Weight |
370.4g/mol |
IUPAC Name |
4-[(3-methoxyphenyl)diazenyl]-2,5-diphenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H18N4O2/c1-28-19-14-8-11-17(15-19)23-24-21-20(16-9-4-2-5-10-16)25-26(22(21)27)18-12-6-3-7-13-18/h2-15,25H,1H3 |
InChI Key |
FYPWVYBJZXJSEM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC(=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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